N'-(3-ethoxy-4-hydroxybenzylidene)-3-methylbenzohydrazide
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Overview
Preparation Methods
The synthesis of Salor-int l393134-1ea involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-methylbenzohydrazide . The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Salor-int l393134-1ea undergoes various chemical reactions, including:
Scientific Research Applications
Salor-int l393134-1ea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Salor-int l393134-1ea involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Salor-int l393134-1ea can be compared with other similar compounds such as:
N’-(3-ethoxy-4-hydroxybenzylidene)-4-methylbenzohydrazide: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical and biological properties.
N’-(3-ethoxy-4-hydroxybenzylidene)-2-methylbenzohydrazide: Another structural isomer with the methyl group in a different position, leading to variations in reactivity and activity.
Salor-int l393134-1ea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities .
Properties
CAS No. |
316143-37-0 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-13(7-8-15(16)20)11-18-19-17(21)14-6-4-5-12(2)9-14/h4-11,20H,3H2,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
TYYMQFUYGCUQJF-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC(=C2)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
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